

Application Notes and Protocols: Preparing AMXT-1501 Stock Solutions for Research

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Compound of Interest

Compound Name: AMXT-1501 tetrahydrochloride

Cat. No.: B8081543

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of AMXT-1501 for use in a research setting. AMXT-1501 is a novel and potent inhibitor of the polyamine transport system, crucial for cell growth, differentiation, and proliferation.^[1] It is frequently investigated in combination with ornithine decarboxylase (ODC) inhibitors like difluoromethylornithine (DFMO) to synergistically target polyamine metabolism in cancer cells.^{[2][3][4][5]} Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility.

Physicochemical Properties of AMXT-1501 Tetrahydrochloride

A summary of the key physicochemical properties of **AMXT-1501 tetrahydrochloride** is provided below. This information is essential for accurate stock solution preparation.

Property	Value	Source
Molecular Formula	C ₃₂ H ₇₂ Cl ₄ N ₆ O ₂	[6]
Molecular Weight	714.77 g/mol	[6][7]
Appearance	Off-white to light yellow solid	[6]
Purity	≥98.0%	[8]
CAS Number	2444815-84-1	[6]

Solubility Data

AMXT-1501 tetrahydrochloride has distinct solubility profiles in common laboratory solvents. The selection of a solvent should be based on the specific requirements of the downstream experiment. For cellular assays, the final concentration of solvents like DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[9]

Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Notes	Source
Water (H ₂ O)	83.33 mg/mL	116.58 mM	Requires sonication to dissolve.	[6]
DMSO	≥ 100 mg/mL	≥ 139.90 mM	Soluble in DMSO.	[8]

Experimental Protocol: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM aqueous stock solution of **AMXT-1501 tetrahydrochloride**.

Materials:

- **AMXT-1501 tetrahydrochloride** powder

- Sterile, nuclease-free water (H₂O)
- Analytical balance
- Weigh paper or boat
- Microcentrifuge tubes or sterile conical tubes
- Pipettes and sterile filter tips
- Vortex mixer
- Bath sonicator
- Sterile syringe filter (0.22 μm)

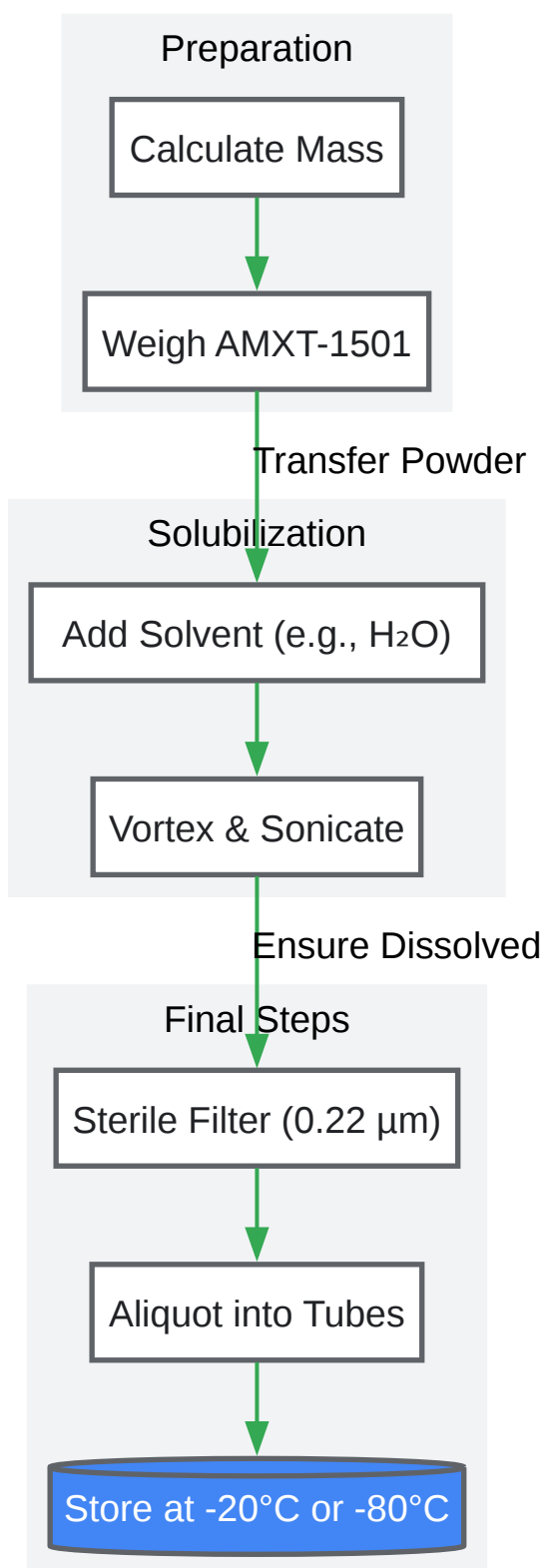
Procedure:

- Pre-weighing Preparation: Ensure all equipment is clean and calibrated. Work in a clean environment, such as a laminar flow hood, to maintain sterility.
- Calculate Required Mass: Use the following formula to determine the mass of AMXT-1501 required: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$
 - Example for 1 mL of 10 mM solution:
 - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 714.77 \text{ g/mol} / 1000 = 7.1477 \text{ mg}$
- Weighing: Carefully weigh out the calculated amount of **AMXT-1501 tetrahydrochloride** powder onto weigh paper and transfer it to a sterile conical or microcentrifuge tube.
- Solvent Addition: Add the desired volume of sterile water to the tube containing the powder.
- Dissolution: Vortex the solution vigorously. To aid dissolution, place the tube in a bath sonicator and sonicate until the solid is completely dissolved.[6][7] This step is crucial for aqueous preparations.

- **Sterilization:** If the stock solution is intended for cell culture experiments, it must be sterile-filtered. Draw the solution into a sterile syringe, attach a 0.22 μm sterile filter, and dispense the filtered solution into a new sterile tube.[\[6\]](#)[\[10\]](#)
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[\[6\]](#)[\[9\]](#)
- **Labeling and Storage:** Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage table below.

Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing AMXT-1501 stock solutions.



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Caption: Workflow for preparing AMXT-1501 stock solutions.

Example Stock Solution Calculations

This table provides pre-calculated masses of **AMXT-1501 tetrahydrochloride** needed to prepare stock solutions of common concentrations.

Desired Concentration	Volume	Mass Required (mg)
1 mM	1 mL	0.715 mg
5 mM	1 mL	3.574 mg
10 mM	1 mL	7.148 mg
1 mM	5 mL	3.574 mg
5 mM	5 mL	17.87 mg
10 mM	5 mL	35.74 mg

Table adapted from MedChemExpress data.[6]

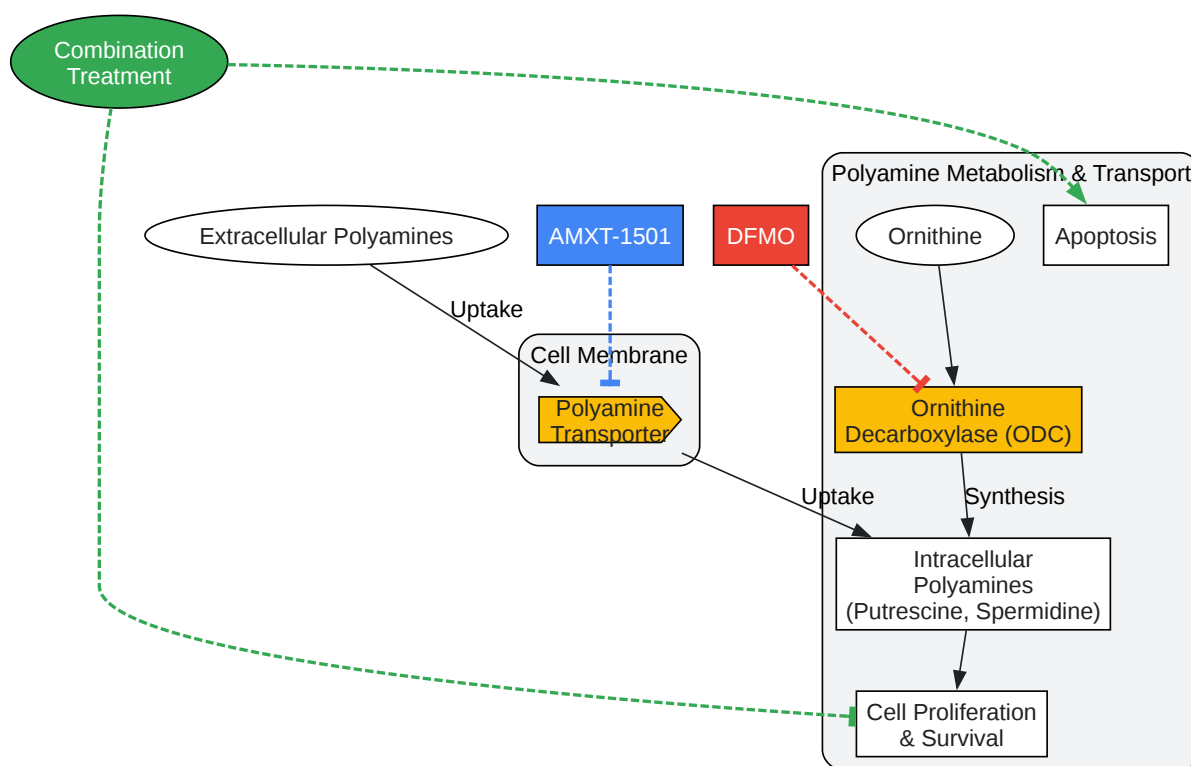
Storage and Stability

Proper storage is essential to maintain the stability and activity of AMXT-1501.

Form	Storage Temperature	Stability Period	Notes	Source
Powder	-20°C	3 years	Store sealed, away from moisture and light.	[7]
In Solvent	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.	[6][10]
In Solvent	-80°C	6 months	Preferred for long-term solution storage.	[6][10]

Mechanism of Action: Polyamine Pathway Inhibition

AMXT-1501 functions by blocking the transport of extracellular polyamines (e.g., putrescine, spermidine, spermine) into the cell. Cancer cells often compensate for the inhibition of endogenous polyamine synthesis (e.g., by DFMO) by increasing the uptake of external polyamines.[4][5] By combining AMXT-1501 with DFMO, both the synthesis and uptake pathways are blocked, leading to a significant depletion of intracellular polyamines. This dual targeting results in G1 cell cycle arrest and induction of apoptosis, making it a promising anti-cancer strategy.[4][5][11]



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Caption: AMXT-1501 and DFMO dual-targeting of the polyamine pathway.

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